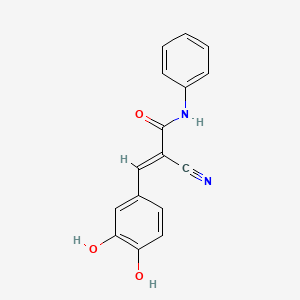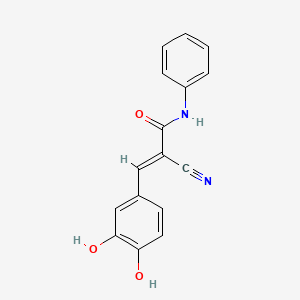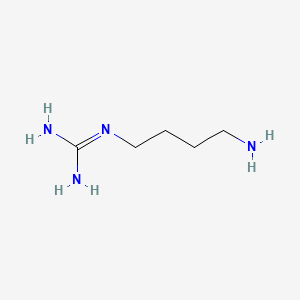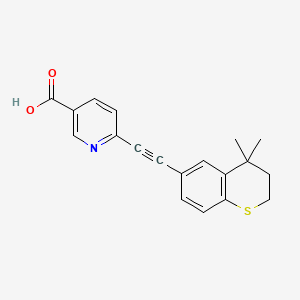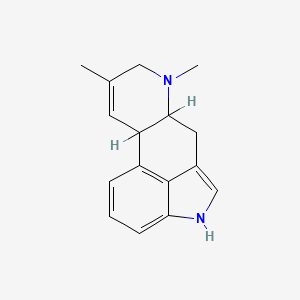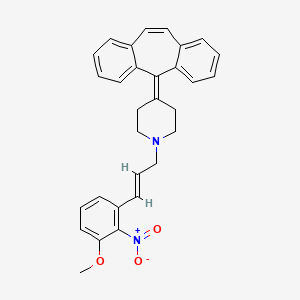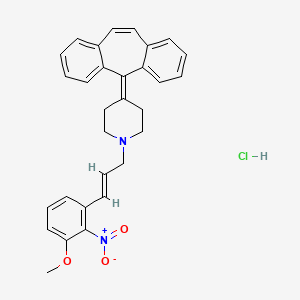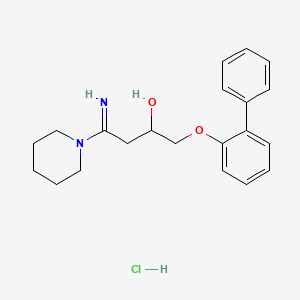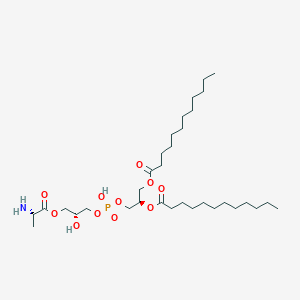
Alanylphosphatidylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanylphosphatidylglycerol is an enzyme that belongs to the family of transferases, specifically the aminoacyltransferases. The systematic name of this enzyme class is L-alanyl-tRNA:phosphatidylglycerol alanyltransferase. Other names in common use include O-alanylphosphatidylglycerol synthase, and alanyl phosphatidylglycerol synthetase.
Applications De Recherche Scientifique
Resistance Mechanisms in Bacteria
Alanylphosphatidylglycerol (A-PG) is implicated in bacterial resistance. For example, in Pseudomonas aeruginosa, the aminoacylation of phosphatidylglycerol (PG) with alanine, catalyzed by aminoacyl-phosphatidylglycerol synthases (aaPGS), was shown to decrease susceptibility to various antibacterial agents (Arendt et al., 2012). Similarly, the presence of alanylated lipids in Corynebacterium glutamicum was observed to enhance bacterial fitness in the presence of certain antimicrobials, highlighting the role of A-PG in bacterial adaptation and resistance (Smith et al., 2015).
Bacterial Lipid Homeostasis
A-PG plays a significant role in the lipid homeostasis of bacteria. For instance, in Pseudomonas aeruginosa, the synthesis of A-PG is increased under acidic conditions, indicating its role in environmental adaptation (Klein et al., 2009). Also, in the same bacterium, the tRNA-dependent aminoacylation of PG, catalyzed by A-PG synthase, is less susceptible to antibacterial agents, suggesting a potential target for enhancing antimicrobial efficacy (Hebecker et al., 2011).
Structural and Functional Aspects
The structures of the catalytic domains of aminoacyl-phosphatidylglycerol synthases from different bacteria have been elucidated, shedding light on the process of tRNA-dependent synthesis of A-PG and lysyl-phosphatidylglycerol (L-PG). These findings have implications for the design of inhibitors that could render microbial pathogens more susceptible to antimicrobial compounds (Hebecker et al., 2015).
Role in Antimicrobial Resistance
Alanyl-phosphatidylglycerol and lysyl-phosphatidylglycerol in Staphylococcus aureus have been found to protect against the antibiotic daptomycin, highlighting the role of A-PG in antimicrobial resistance. These findings suggest that both lipids can be efficiently produced in S. aureus, affecting susceptibility to certain antimicrobial compounds (Slavetinsky et al., 2012).
Propriétés
Numéro CAS |
65848-04-6 |
|---|---|
Nom du produit |
Alanylphosphatidylglycerol |
Formule moléculaire |
C33H64NO11P |
Poids moléculaire |
681.8 g/mol |
Nom IUPAC |
[(2R)-3-[[(2R)-3-[(2S)-2-aminopropanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |
InChI |
InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)/t28-,29+,30+/m0/s1 |
Clé InChI |
ZXAVHCQVHRXXOF-FRXPANAUSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](COC(=O)[C@H](C)N)O)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ala-phosphatidylglycerol alanylphosphatidylglycerol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



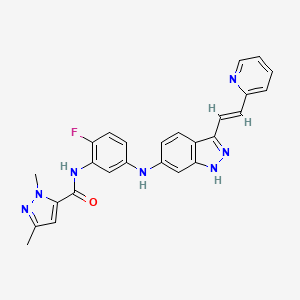
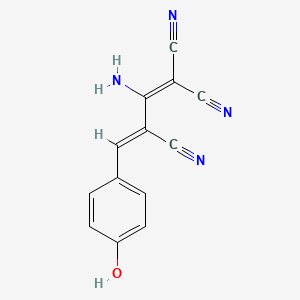
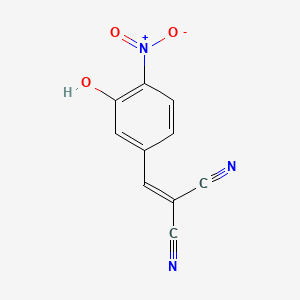
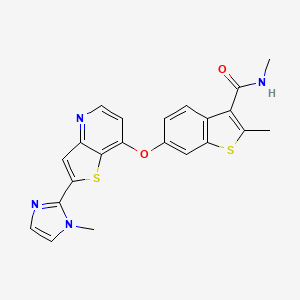
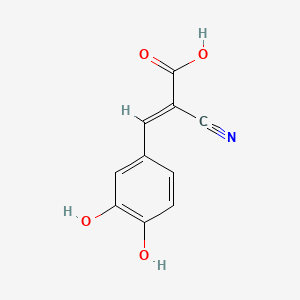
![5-(p-tolylthio)-9H-pyrimido[4,5-b]indole-2,4-diamine](/img/structure/B1664425.png)
